Cas no 2228297-53-6 (5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid)

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid is a benzimidazole-derived carboxylic acid compound with potential applications in pharmaceutical and chemical research. Its structure features a benzimidazole core linked to a branched pentanoic acid chain, offering versatility in synthetic modifications. The compound's benzimidazole moiety provides stability and potential bioactivity, while the carboxylic acid group enables further functionalization, such as esterification or amidation. This makes it a valuable intermediate for developing novel small-molecule therapeutics or ligands. Its well-defined structure ensures reproducibility in research applications. The methyl substitution on the pentanoic acid chain may influence steric and electronic properties, allowing fine-tuning in molecular design. Suitable for controlled experimental conditions, it requires proper handling due to its reactive functional groups.
5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid structure
2228297-53-6 structure
商品名:5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid
CAS番号:2228297-53-6
MF:C13H16N2O2
メガワット:232.278343200684
CID:6082762
PubChem ID:165684700

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid
    • 2228297-53-6
    • EN300-1732893
    • インチ: 1S/C13H16N2O2/c1-9(13(16)17)5-4-8-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7,9H,4-5,8H2,1H3,(H,14,15)(H,16,17)
    • InChIKey: ZRCOYAUOUVZYLC-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C)CCCC1=NC2C=CC=CC=2N1)=O

計算された属性

  • せいみつぶんしりょう: 232.121177757g/mol
  • どういたいしつりょう: 232.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 66Ų

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1732893-2.5g
5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid
2228297-53-6
2.5g
$1791.0 2023-09-20
Enamine
EN300-1732893-1g
5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid
2228297-53-6
1g
$914.0 2023-09-20
Enamine
EN300-1732893-5.0g
5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid
2228297-53-6
5g
$2650.0 2023-06-04
Enamine
EN300-1732893-1.0g
5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid
2228297-53-6
1g
$914.0 2023-06-04
Enamine
EN300-1732893-0.25g
5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid
2228297-53-6
0.25g
$840.0 2023-09-20
Enamine
EN300-1732893-5g
5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid
2228297-53-6
5g
$2650.0 2023-09-20
Enamine
EN300-1732893-0.1g
5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid
2228297-53-6
0.1g
$804.0 2023-09-20
Enamine
EN300-1732893-0.5g
5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid
2228297-53-6
0.5g
$877.0 2023-09-20
Enamine
EN300-1732893-0.05g
5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid
2228297-53-6
0.05g
$768.0 2023-09-20
Enamine
EN300-1732893-10.0g
5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid
2228297-53-6
10g
$3929.0 2023-06-04

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid 関連文献

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acidに関する追加情報

Introduction to 5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid (CAS No: 2228297-53-6)

5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid, identified by its CAS number 2228297-53-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodiazole derivatives, a class of molecules known for their diverse biological activities. The structural framework of 5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid incorporates a benzodiazole moiety linked to a pentanoic acid side chain, which together contributes to its unique chemical and pharmacological properties.

The benzodiazole core is a well-studied scaffold in drug discovery, renowned for its role in modulating central nervous system activity. Specifically, it interacts with benzodiazepine receptors, leading to effects such as anxiolytic, sedative, and muscle relaxant properties. The introduction of the pentanoic acid moiety at the 5-position of the benzodiazole ring introduces additional functional groups that can influence solubility, metabolic stability, and overall bioavailability. This modification is particularly noteworthy in the context of developing novel therapeutic agents where pharmacokinetic profiles are critical.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid with various biological targets. Studies suggest that this compound may exhibit potential as an intermediate in the synthesis of more complex drug candidates. The presence of both the benzodiazole and pentanoic acid functional groups makes it a versatile building block for medicinal chemists exploring new pharmacological pathways.

In the realm of medicinal chemistry, the synthesis of 5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid has been optimized through multi-step organic reactions. The process typically involves condensation reactions followed by functional group transformations to achieve the desired structure. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for subsequent pharmacological evaluations. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structural integrity of the compound.

Current research endeavors are focused on exploring the pharmacological potential of 5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid in various therapeutic areas. Preliminary in vitro studies have indicated that this compound may possess properties relevant to central nervous system disorders, including anxiety and epilepsy. The benzodiazole moiety is particularly relevant in these contexts due to its known interactions with GABA-A receptors, which play a crucial role in regulating neuronal excitability. Further investigations are underway to elucidate the exact mechanisms of action and potential therapeutic applications.

The structural features of 5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid also make it an interesting candidate for developing novel biomaterials or functional molecules. The combination of lipophilicity provided by the pentanoic acid side chain and the hydrophilicity imparted by the benzodiazole ring allows for tunable solubility profiles. This characteristic is particularly valuable in formulating drug delivery systems where bioavailability and targeted release are paramount considerations.

As our understanding of molecular interactions continues to evolve, compounds like 5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid (CAS No: 2228297-53-6) will undoubtedly play a pivotal role in shaping future therapeutic strategies. The integration of cutting-edge technologies such as artificial intelligence-driven drug design and high-throughput screening platforms will accelerate the discovery process. By leveraging these tools, researchers can more efficiently identify promising candidates for further development.

The long-term implications of studying 5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid extend beyond immediate pharmaceutical applications. Insights gained from its characterization could contribute to broader scientific knowledge in areas such as synthetic organic chemistry and bioorganic chemistry. Moreover, understanding how structural modifications influence biological activity provides valuable insights into drug design principles that can be applied across multiple therapeutic domains.

In conclusion,5-(1H-1,3-benzodiazol-2-yl)-2-methylpentanoic acid represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural composition and demonstrated biological relevance position it as a valuable asset for scientists exploring new treatments for neurological and related disorders. As research progresses,this molecule is expected to continue influencing advancements in both academic study and industrial applications.

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